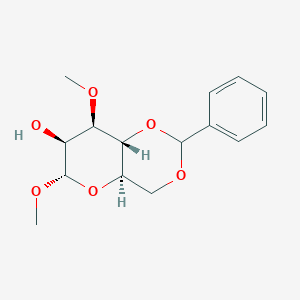

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside

Übersicht

Beschreibung

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside: is a chemical compound with the molecular formula C15H20O6. It is a derivative of mannose, a simple sugar, and is characterized by the presence of benzylidene and methyl groups attached to the mannopyranoside ring. This compound is often used as a chiral building block and intermediate in the synthesis of various sugars and other complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside typically involves the protection of hydroxyl groups on the mannose molecule followed by selective benzylidene and methylation reactions. One common method includes the use of benzoic anhydride catalyzed by tetrabutylammonium benzoate to achieve regioselective benzoylation . The reaction conditions often involve heating and the use of solvents such as methanol or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: This can be employed to reduce any oxidized derivatives back to their original state.

Substitution: Commonly involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chiral Building Block in Organic Synthesis

4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside serves as a chiral building block in the synthesis of complex carbohydrates. Its structure allows for the introduction of diverse functional groups through various chemical reactions, making it valuable in the development of pharmaceuticals and glycosides.

Key Applications:

- Synthesis of Glycosides: The compound is utilized in synthesizing glycosides that exhibit biological activity. Its ability to undergo selective reactions facilitates the creation of tailored glycosides for specific applications .

- Pharmaceutical Intermediates: It acts as an intermediate in the preparation of pharmaceutical compounds, particularly those that require sugar moieties for biological activity .

Research in Glycobiology

In glycobiology, 4,6-O-benzylidene derivatives are significant for studying carbohydrate-protein interactions. These compounds can mimic natural sugars and are employed to investigate their roles in biological systems.

Case Studies:

- Vibrio cholerae Polysaccharides: Research has shown that derivatives of this compound can be used to study the O-specific polysaccharides of Vibrio cholerae, which are crucial for understanding bacterial virulence and immune evasion mechanisms .

- Glycosidase Inhibition Studies: The compound has been explored for its potential as an inhibitor of glycosidases, enzymes that cleave glycosidic bonds. This property is significant for developing treatments against diseases caused by pathogens that utilize these enzymes .

Material Science Applications

The compound's unique structural properties make it suitable for applications in material science, particularly in creating polysaccharide-based materials with specific mechanical and thermal properties.

Research Findings:

- Polysaccharide Derivatives: Studies have indicated that incorporating 4,6-O-benzylidene derivatives into polysaccharide matrices enhances their stability and functionality, which is essential for biomedical applications such as drug delivery systems .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates . This inhibition can modulate various biochemical pathways, leading to its observed effects in anti-inflammatory and other therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

4,6-O-Benzylidene-1,3-di-O-methyl-alpha-D-altroside: Similar in structure but differs in the stereochemistry of the sugar moiety.

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Another similar compound used as a chiral building block.

Uniqueness: 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside is unique due to its specific stereochemistry and functional groups, which make it particularly useful in the synthesis of mannose-derived compounds and in studies involving mannose-specific biological interactions .

Biologische Aktivität

4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (referred to as BDM) is a carbohydrate compound that has garnered attention for its diverse biological activities. Characterized by its molecular formula and a molecular weight of approximately 370.40 g/mol, BDM appears as a white crystalline solid with a melting point ranging from 183°C to 187°C. This compound is primarily studied in the fields of carbohydrate chemistry and medicinal applications due to its potential antiviral and enzyme inhibitory properties.

Antiviral Properties

BDM has been investigated for its antiviral activity , particularly against various RNA and DNA viruses. Research indicates that BDM can inhibit viral replication, likely through interactions with the viral envelope, which may prevent viral entry into host cells. The exact mechanism remains to be fully elucidated but suggests a significant potential for therapeutic applications in virology .

Table 1: Antiviral Efficacy of BDM

| Virus Type | Inhibition Mechanism | Reference |

|---|---|---|

| RNA Viruses | Inhibition of viral entry | |

| DNA Viruses | Potential disruption of replication |

Enzyme Inhibition

Another notable biological activity of BDM is its ability to inhibit glycosidases, enzymes responsible for breaking down glycosidic bonds in carbohydrates. This property positions BDM as a candidate for drug development aimed at treating diseases related to glycosidase activity, such as certain metabolic disorders and cancers .

Case Study: Glycosidase Inhibition

A study demonstrated that BDM effectively inhibited specific glycosidases, showcasing its potential in therapeutic applications. The inhibition was characterized by kinetic studies that revealed competitive inhibition patterns, suggesting that BDM could serve as a lead compound in designing glycosidase inhibitors .

Structural Analogues and Comparative Studies

Research has also explored structural analogues of BDM to enhance its biological activity. For instance, compounds such as Methyl 2,3:4,6-Di-O-benzylidene-α-D-mannopyranoside have shown higher selectivity in certain reactions, indicating that modifications to the benzylidene structure can significantly impact biological efficacy .

Table 2: Structural Analogues of BDM

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2,3:4,6-Di-O-benzylidene-α-D-mannopyranoside | Similar benzylidene structure | Higher selectivity |

| Methyl 4,6-O-benzylidene-3-O-methyl-α-D-mannopyranoside | Additional methyl group | Specific glycoside synthesis |

| Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside | Sulfur substitution | Focused on β-mannopyranosides |

Cytotoxicity and Safety Profile

The cytotoxic effects of BDM have been evaluated in various cell lines. Notably, studies involving murine melanoma (B16F10) cells indicated that BDM did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 hours . This safety profile enhances its appeal as a therapeutic agent.

Eigenschaften

IUPAC Name |

(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVHILKGUDBTH-UISBESDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.